N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14(2)28-18-8-6-17(7-9-18)23(27)24-22-19-12-29-13-20(19)25-26(22)21-10-5-15(3)11-16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVYZKFQZQOQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been docked withAmpicillin-CTX-M-15 , suggesting potential antimicrobial activity.
Mode of Action
The compound interacts with its target through binding interactions. The docking results show good binding interactions between the ligand and the target amino acids, with a best binding score of -5.26 kcal/mol.
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O2S
- Molecular Weight : 378.52 g/mol
The compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and an isopropoxybenzamide moiety. This unique structure may influence its biological activity by affecting its interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer.
- Gene Expression Regulation : The compound could alter gene expression related to its biological effects, impacting cellular functions.
Anticancer Activity
Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Mechanism Insights : Studies suggest that these compounds may induce cell cycle arrest and promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
Thienopyrazole derivatives have also been reported to possess anti-inflammatory properties:
- In vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers in conditions such as arthritis and colitis.
- Cytokine Modulation : The compounds may inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
Case Studies
- Study on Anticancer Properties :
-
Anti-inflammatory Effects :
- Another investigation focused on the anti-inflammatory potential of thienopyrazole compounds in a rat model of induced arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | C22H26N2O2S | Anticancer & Anti-inflammatory | 5.0 (anticancer) |
| Dihydropyrano[2,3-c]pyrazole | C21H20N4O3S | PPARγ partial agonist | 0.03 (diabetes) |
| Thienopyrazole derivative X | C20H25N3OS | Anticancer | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
